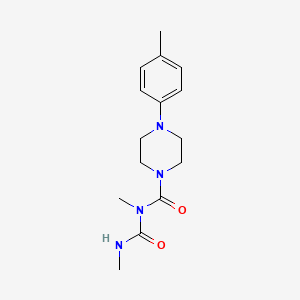
1,1'-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with methoxyphenyl and diphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between pyridine and appropriate aldehydes or ketones.
Substitution Reactions: The pyridinium core is then subjected to substitution reactions with methoxyphenyl and diphenyl groups under controlled conditions.
Formation of the Diperchlorate Salt: The final step involves the formation of the diperchlorate salt by reacting the substituted pyridinium compound with perchloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with molecular targets through various pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate can be compared with similar compounds such as:
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar ethanediyl core but different substituents, leading to distinct chemical properties.
1,1’-(1,2-Ethanediyl)bis(4-vinylbenzene): The presence of vinyl groups in this compound results in different reactivity and applications.
1,1’-(1,2-Ethanediyl)bis(4-methoxybenzene): This compound shares the methoxy substituents but lacks the pyridinium core, affecting its overall properties.
The uniqueness of 1,1’-(1,2-Ethanediyl)bis(4-(4-methoxyphenyl)-2,6-diphenylpyridinium) diperchlorate lies in its specific combination of substituents and the pyridinium core, which imparts distinct chemical and physical properties.
Properties
CAS No. |
89141-71-9 |
|---|---|
Molecular Formula |
C50H42Cl2N2O10 |
Molecular Weight |
901.8 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-[2-[4-(4-methoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]ethyl]-2,6-diphenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C50H42N2O2.2ClHO4/c1-53-45-27-23-37(24-28-45)43-33-47(39-15-7-3-8-16-39)51(48(34-43)40-17-9-4-10-18-40)31-32-52-49(41-19-11-5-12-20-41)35-44(38-25-29-46(54-2)30-26-38)36-50(52)42-21-13-6-14-22-42;2*2-1(3,4)5/h3-30,33-36H,31-32H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
WHSDIEJTSIXVBE-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=C(C=C6)OC)C7=CC=CC=C7)C8=CC=CC=C8.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















